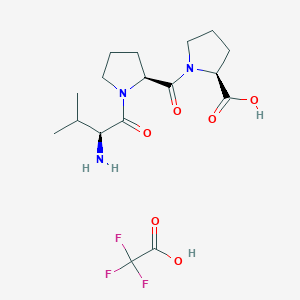

H-Val-Pro-Pro-OH TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H26F3N3O6 |

|---|---|

分子量 |

425.4 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1 |

InChI 键 |

DJQRQUZDHQFFTH-LFELFHSZSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

H-Val-Pro-Pro-OH TFA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Val-Pro-Pro-OH TFA, the trifluoroacetate (B77799) salt of the tripeptide Val-Pro-Pro (VPP), is a bioactive peptide derived from milk proteins with significant therapeutic potential, primarily in the regulation of cardiovascular health.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, delving into its primary role as an Angiotensin-Converting Enzyme (ACE) inhibitor and exploring its secondary pleiotropic effects, including anti-inflammatory, insulin-sensitizing, and vasodilatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction

H-Val-Pro-Pro-OH, commonly known as Val-Pro-Pro (VPP), is a naturally occurring tripeptide found in fermented dairy products.[3] The trifluoroacetate (TFA) salt form, this compound, is frequently utilized in research settings to enhance the peptide's solubility and stability.[1][2] Extensive research has demonstrated the antihypertensive effects of VPP, positioning it as a promising nutraceutical and a lead compound for the development of novel cardiovascular drugs.[4][5] This guide will elucidate the molecular mechanisms that underpin the physiological effects of this intriguing tripeptide.

Primary Mechanism of Action: ACE Inhibition

The principal mechanism through which this compound exerts its antihypertensive effects is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[6][7] ACE is a critical zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin System (RAS)

The RAS plays a pivotal role in maintaining cardiovascular homeostasis. The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form the decapeptide Angiotensin I. ACE then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II. Angiotensin II binds to its type 1 receptor (AT1R) on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. ACE also inactivates the vasodilator bradykinin.

VPP as a Competitive Inhibitor of ACE

H-Val-Pro-Pro-OH acts as a competitive inhibitor of ACE, binding to the active site of the enzyme and preventing the conversion of Angiotensin I to Angiotensin II.[7] This inhibition leads to a reduction in circulating Angiotensin II levels, resulting in vasodilation and a subsequent decrease in blood pressure. The IC50 value for the inhibition of ACE by VPP has been reported to be approximately 9 μM.[6][8]

Structural studies have provided insights into the interaction between VPP and the active site of ACE. The proline residues in the tripeptide play a crucial role in its inhibitory activity. The C-terminal proline residue of VPP interacts with the S1' subsite of ACE, while the central proline residue interacts with the S1 subsite. The N-terminal valine residue interacts with the S2 subsite. This binding configuration effectively blocks the catalytic activity of the enzyme.

Below is a diagram illustrating the Renin-Angiotensin System and the inhibitory action of H-Val-Pro-Pro-OH.

Secondary Mechanisms of Action

Beyond its primary role as an ACE inhibitor, H-Val-Pro-Pro-OH exhibits a range of secondary mechanisms that contribute to its beneficial cardiovascular and metabolic effects.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of hypertension and other cardiovascular diseases. VPP has demonstrated significant anti-inflammatory properties in various experimental models.

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines and adhesion molecules. VPP has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[9]

The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in inflammation and apoptosis. VPP has been found to suppress the phosphorylation of JNK, leading to a reduction in monocyte adhesion to inflamed endothelial cells, a key event in the development of atherosclerosis.[10]

The following diagram illustrates the inhibitory effect of VPP on the NF-κB and JNK signaling pathways.

Enhanced Insulin (B600854) Sensitivity

Insulin resistance is a common comorbidity of hypertension. VPP has been shown to enhance insulin sensitivity and prevent insulin resistance in 3T3-F442A pre-adipocytes.[6] This effect is associated with the upregulation of glucose transporter 4 (GLUT4) expression, leading to increased glucose uptake in adipocytes.[6]

Vasodilatory Effects via Nitric Oxide Production

VPP can induce vasodilation through mechanisms independent of ACE inhibition. It has been shown to stimulate the production of nitric oxide (NO), a potent vasodilator, in human umbilical vein endothelial cells (HUVECs).[11][12] This increase in NO production contributes to the relaxation of blood vessels and a reduction in blood pressure.

Effects on Autonomic Neurotransmission

In spontaneously hypertensive rats (SHR), VPP has been observed to reduce cutaneous arterial sympathetic nerve activity. This effect appears to be mediated through the afferent vagus nerve, suggesting a role for VPP in modulating autonomic control of blood pressure.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the bioactivity of H-Val-Pro-Pro-OH.

Table 1: In Vitro Bioactivity of H-Val-Pro-Pro-OH

| Parameter | Value | Cell/Enzyme System | Reference |

| ACE Inhibition (IC50) | 9 µM | Angiotensin I converting enzyme | [6][8] |

| Effect on IL-6 Generation | Inhibition of Ang II-induced increase to 40.75 ± 4.33 pg/mL | Vascular Smooth Muscle Cells (VSMCs) | [14] |

| Effect on IL-1β Generation | Inhibition of Ang II-induced increase to 28.62 ± 5.42 pg/mL | Vascular Smooth Muscle Cells (VSMCs) | [14] |

Table 2: In Vivo Antihypertensive Effects of Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Combination

| Study Population | Treatment Duration | Dosage | Systolic Blood Pressure Reduction | Diastolic Blood Pressure Reduction | Reference |

| Nondipper Hypertensive Patients | > 4 weeks | 2.53 mg VPP; 1.52 mg IPP daily | -15.6 ± 3.7 mm Hg (early-morning) | Not specified | [4] |

| Mildly Hypertensive Subjects | Single Dose | 25 mg (VPP + IPP) | -2.1 mmHg (8h post-dose) | -1.6 mmHg (8h post-dose) | [15] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of H-Val-Pro-Pro-OH.

In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method to determine the ACE inhibitory activity of a peptide.

Workflow Diagram:

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound (VPP)

-

Sodium borate (B1201080) buffer (0.2 M, pH 8.3) containing 0.3 M NaCl

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a 5 mM solution of HHL in sodium borate buffer.

-

Prepare a stock solution of ACE in deionized water.

-

Prepare serial dilutions of VPP in deionized water.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the VPP solution at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate and vortex for 30 seconds to extract the hippuric acid formed.

-

Centrifuge to separate the layers.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate at 95°C for 10 minutes.

-

Dissolve the dried hippuric acid residue in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm.

-

-

Calculation of ACE Inhibition:

-

A control reaction is performed without the inhibitor (VPP).

-

A blank is prepared by adding HCl before the ACE enzyme.

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Assessment of NF-κB Activation in Cell Culture

This protocol outlines a general method for assessing NF-κB activation by measuring the nuclear translocation of the p65 subunit using immunofluorescence.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

-

Cell culture medium and supplements

-

Tumor Necrosis Factor-alpha (TNF-α) or other inflammatory stimulus

-

This compound (VPP)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs on coverslips in a multi-well plate until they reach the desired confluency.

-

Pre-treat the cells with VPP at various concentrations for a specified time (e.g., 1-24 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.

-

Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion

This compound is a multi-faceted bioactive peptide with a well-defined primary mechanism of action centered on the inhibition of the Angiotensin-Converting Enzyme. Its antihypertensive effects are further augmented by a suite of secondary mechanisms, including anti-inflammatory, insulin-sensitizing, and vasodilatory properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising milk-derived tripeptide. Future research should focus on elucidating the detailed molecular interactions and signaling pathways involved in its pleiotropic effects, as well as on optimizing its delivery and bioavailability for clinical applications.

References

- 1. fivephoton.com [fivephoton.com]

- 2. benchchem.com [benchchem.com]

- 3. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the role of vasopressin in blood pressure control of spontaneously hypertensive rats with established hypertension (SHR, stroke-prone strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of the Tripeptide Val-Pro-Pro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Val-Pro-Pro (VPP), primarily derived from the hydrolysis of casein in fermented dairy products, has garnered significant scientific interest due to its diverse biological activities. Extensive research, encompassing in vitro, in vivo, and clinical studies, has elucidated its potential as a therapeutic agent, particularly in the management of cardiovascular and inflammatory conditions. This technical guide provides a comprehensive overview of the core biological activities of VPP, with a focus on its antihypertensive, endothelial-modulating, and anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts in this area.

Core Biological Activities

The primary biological functions of Val-Pro-Pro are centered around its ability to modulate key physiological processes involved in blood pressure regulation, vascular health, and inflammation.

Antihypertensive Activity

The most well-documented bioactivity of VPP is its ability to lower blood pressure. This effect is primarily attributed to its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE).

VPP competitively inhibits ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting ACE, VPP reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition by Val-Pro-Pro

| Parameter | Value | Reference |

| IC50 | 9 µM | [2] |

Multiple clinical trials have demonstrated the antihypertensive effects of VPP, often in combination with another milk-derived tripeptide, Ile-Pro-Pro (IPP).

Table 2: Summary of Clinical Trials on the Antihypertensive Effects of VPP-containing Products

| Study Population | Intervention | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |

| Mildly Hypertensive Subjects | Single oral dose of fermented milk with 25 mg peptides (IPP & VPP) | 8 hours | -2.1 mmHg | -1.6 mmHg | [3][4][5][6] |

| Stage I Hypertensive Patients | Fermented milk with 2.53 mg VPP & 1.52 mg IPP daily | > 4 weeks | Significant reduction from 142.4 mmHg to 133.3 mmHg | Significant reduction from 83.5 mmHg to 76.5 mmHg | [7][8] |

| Stage I Hypertensive Subjects | Tablets with 3.4 mg VPP & IPP daily | 8 weeks | -10.5 mmHg | Not reported | [9] |

| Normal to Mild Hypertensive Subjects | Tablets with a 5-fold excess of casein hydrolysate (containing VPP & IPP) | 4 weeks | Significant decrease compared to placebo | Not reported | [10] |

Improvement of Endothelial Function

VPP has been shown to improve the function of the vascular endothelium, the inner lining of blood vessels, which plays a critical role in regulating vascular tone and health.

VPP promotes the production of nitric oxide (NO), a potent vasodilator, in endothelial cells.[3][11] Increased NO bioavailability contributes to improved blood flow and reduced blood pressure. In a study with mildly hypertensive subjects, urinary excretion of cGMP, a second messenger of NO, was higher in the group receiving VPP and IPP.[3][6][12] Another study in rats showed that supplementation with VPP significantly increased plasma nitrite (B80452) and nitrate (B79036) (NOx) levels, which are markers of NO production.[3][11]

Studies have demonstrated that VPP enhances the relaxation of blood vessels that is dependent on a functional endothelium. In isolated rat aortic rings, VPP induced vasorelaxation.[2] Furthermore, in rats treated with L-NAME (an inhibitor of NO synthase), VPP treatment significantly improved acetylcholine-induced vasorelaxation, indicating a restoration of endothelial function.[3][11]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of cardiovascular diseases. VPP exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory molecules.

VPP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[9][13] It also suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), another key player in inflammatory signaling. By attenuating these pathways, VPP can reduce the production of pro-inflammatory cytokines and adhesion molecules.

VPP has been demonstrated to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for the adhesion and transmigration of leukocytes during inflammation. It also decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]

Other Biological Activities

Beyond its primary cardiovascular and anti-inflammatory effects, VPP has been implicated in other beneficial biological processes.

-

Modulation of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: VPP can inhibit the proliferation and migration of VSMCs, which are key events in the development of atherosclerosis and vascular remodeling.[15]

-

Insulin-Mimetic and Adipogenic Effects: VPP has been shown to promote adipocyte differentiation and exert insulin-mimetic effects, suggesting a potential role in managing metabolic syndrome.[9][13]

-

Modulation of PI3K/AKT and ERK1/2 Signaling: VPP has been suggested to influence the PI3K/AKT and ERK1/2 signaling pathways, which are involved in cell growth, proliferation, and survival.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Val-Pro-Pro's biological activities.

ACE Inhibition Assay

This protocol is based on the method described by Cushman and Cheung (1971) with modifications.[17]

Objective: To determine the in vitro inhibitory effect of VPP on Angiotensin-Converting Enzyme activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Val-Pro-Pro (VPP)

-

HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Prepare solutions of VPP at various concentrations.

-

In a microcentrifuge tube, pre-incubate 20 µL of the VPP solution with 20 µL of 5 mM HHL solution in 90 µL of HEPES buffer at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of ACE solution (0.04 U/mL).

-

Incubate the mixture at 37°C for 1 hour.

-

Terminate the reaction by adding 50 µL of 1 M HCl.

-

Analyze the amount of hippuric acid (HA) produced by injecting 10 µL of the reaction mixture into the HPLC system.

-

Elute the column with 25% acetonitrile in 0.1% TFA at a flow rate of 1 mL/min.

-

Monitor the absorbance at 228 nm to detect hippuric acid.

-

Calculate the percentage of ACE inhibition for each VPP concentration. The IC50 value, the concentration of VPP required to inhibit 50% of ACE activity, is determined from a dose-response curve.

Measurement of Endothelium-Dependent Vasorelaxation in Isolated Aortic Rings

This protocol is a standard method for assessing vascular reactivity in isolated arteries.[2][3][11]

Objective: To evaluate the effect of VPP on the relaxation of pre-contracted aortic rings in an endothelium-dependent manner.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Acetylcholine (ACh)

-

Val-Pro-Pro (VPP)

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of 1.5 g to the rings and allow them to equilibrate for at least 60 minutes.

-

Induce a submaximal contraction in the aortic rings with phenylephrine (e.g., 10-6 M).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of VPP to the organ bath to obtain a concentration-response curve for vasorelaxation.

-

To confirm the endothelium-dependency, the experiment can be repeated in the presence of an NO synthase inhibitor (e.g., L-NAME) or in endothelium-denuded rings.

-

Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Western Blot Analysis for Phosphorylated JNK, PI3K/AKT, and ERK1/2

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins in response to VPP treatment in cell culture.[13][18][19][20][21][22][23]

Objective: To determine the effect of VPP on the activation (phosphorylation) of JNK, AKT, and ERK1/2 in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Materials:

-

Cultured cells (e.g., HUVECs)

-

Val-Pro-Pro (VPP)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for phosphorylated and total JNK, AKT, and ERK1/2

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture the cells to the desired confluency in appropriate growth media.

-

Treat the cells with VPP at various concentrations and for different time points. Include an untreated control.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The tripeptide Val-Pro-Pro exhibits a compelling range of biological activities that position it as a promising candidate for the development of novel therapeutics and functional foods. Its well-established antihypertensive effects, mediated primarily through ACE inhibition, are supported by robust clinical evidence. Furthermore, its ability to improve endothelial function and exert anti-inflammatory actions highlights its potential to address multiple facets of cardiovascular disease.

Future research should focus on several key areas to fully elucidate the therapeutic potential of VPP. More extensive clinical trials are needed to establish optimal dosages and long-term efficacy and safety. Further investigation into its molecular mechanisms of action, particularly in the context of its anti-inflammatory and endothelial-protective effects, will provide a more complete understanding of its biological functions. The exploration of its other reported activities, such as its insulin-mimetic effects, could open up new avenues for its application in metabolic disorders. Finally, optimizing methods for the production and delivery of VPP will be crucial for its successful translation from a research compound to a widely available therapeutic or nutraceutical agent.

References

- 1. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The milk-derived peptides Val-Pro-Pro and Ile-Pro-Pro attenuate arterial dysfunction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electromobility Shift Analysis (EMSA) Applied to the Study of NF-kappa B Binding Interactions in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Cornerstone of Antihypertensive Nutraceuticals: A Technical Guide to Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides from Milk

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core science behind angiotensin-converting enzyme (ACE) inhibitory peptides derived from milk proteins. These bioactive peptides represent a significant area of interest in the development of functional foods and nutraceuticals for the management of hypertension. This document provides a comprehensive overview of their identification, mechanism of action, and the experimental methodologies used to characterize their efficacy, presented in a format tailored for the scientific community.

Introduction: The Role of Milk Peptides in Blood Pressure Regulation

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure, with the angiotensin-converting enzyme (ACE) playing a pivotal role. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin, thereby increasing blood pressure.[1][2] Synthetic ACE inhibitors are widely used as antihypertensive drugs. Bioactive peptides derived from food proteins, particularly milk, have emerged as a natural alternative with potential antihypertensive effects.[3][4] These peptides, encrypted within casein and whey proteins, are released during enzymatic hydrolysis or fermentation.[3][5] The most extensively studied of these are the lactotripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP).[6]

Quantitative Data on ACE Inhibitory Peptides from Milk

The efficacy of ACE inhibitory peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the ACE activity in vitro. The antihypertensive effects are further evaluated in vivo using animal models, most commonly spontaneously hypertensive rats (SHR), and in human clinical trials.

In Vitro ACE Inhibitory Activity (IC50)

The following table summarizes the IC50 values for a selection of ACE inhibitory peptides identified from milk proteins.

| Peptide Sequence | Precursor Protein | IC50 (µM) | Reference(s) |

| Ile-Pro-Pro (IPP) | β-Casein, κ-Casein | 5 | [7] |

| Val-Pro-Pro (VPP) | β-Casein | 9 | [7] |

| Lys-Pro-Trp (KPW) | Buffalo Milk Proteins | 136.28 ± 10.77 | [8] |

| Arg-Gly-Pro (RGP) | Buffalo Milk Proteins | 104.72 ± 8.37 | [8] |

| Phe-Pro-Lys (FPK) | Buffalo Milk Proteins | 126.57 ± 8.45 | [8] |

| Lys-Phe-Thr-Trp (KFTW) | Buffalo Milk Proteins | 873.92 ± 32.89 | [8] |

| Lys-Phe-Pro-Gln-Tyr (KFPQY) | Yak Milk Casein | 12.37 | [9] |

| Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn (PFPGPIPN) | Yak Milk Casein | 12.79 | [9] |

| Lys-Tyr-Ile-Pro-Ile-Gln (KYIPIQ) | Yak Milk Casein | 7.28 | [9] |

| Leu-Pro-Leu-Pro-Leu-Leu (LPLPLL) | Yak Milk Casein | 10.46 | [9] |

| Tyr-Pro-Val-Glu-Pro-Phe-Thr-Glu (YPVEPFTE) | β-Casein | 0.37 mg/mL | [9] |

| Thr-Pro-Val-Val-Val-Pro-Pro-Phe (TPVVVPPF) | Fermented Skim Milk | 0.01 mg/mL | [10] |

| Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro (YPFPGPIP) | Fermented Skim Milk | 0.01 mg/mL | [10] |

| Ser-Leu-Pro-Gln-Asn-Ile-Pro-Pro-Leu-Thr-Gln-Thr-Pro-Val-Val-Val-Pro-Pro (SLPQNIPPLTQTPVVVPP) | Fermented Skim Milk | 0.01 mg/mL | [10] |

In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

The following table presents data on the reduction in systolic blood pressure (SBP) observed in SHR following the administration of milk-derived peptides.

| Peptide/Product | Dose | Duration | SBP Reduction (mmHg) | Reference(s) |

| IPP and VPP | ~10 mg/kg/day | 12 weeks | 12 | [11] |

| Sour Milk (containing IPP and VPP) | Not specified | 12 weeks | 17 | [11] |

| Calpis Sour Milk | 5 ml/kg | Single dose | Significant decrease 6-8h post-administration | [6] |

| Val-Pro-Pro (VPP) | 6 mg/kg | Single dose | Significant decrease 6-8h post-administration | [6] |

| Ile-Pro-Pro (IPP) | 3 mg/kg | Single dose | Significant decrease 6-8h post-administration | [6] |

| Fermented Skim Milk Peptides | Supplemented in chow | 10 weeks | 100 (from ~220 to ~120) | [10] |

| Lyophilized Sour Milk (2.5% in diet) | Not specified | 16 weeks | 19 | [7][12] |

| Kefir | Gavage | Not specified | 37 | [9] |

| KFWGK | 5 µg/kg | Single dose | Strong and long-lasting effect | [9] |

Effects on Blood Pressure in Human Clinical Trials

The results from human intervention studies have been more varied. The following table provides a summary of findings from selected randomized controlled trials.

| Peptide/Product | Dose | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference(s) | |---|---|---|---|---| | IPP-rich Milk Protein Hydrolysate (MPH1) | 15 mg IPP/day | 4 weeks | 3.8 (in stage 1 hypertension) | 2.3 (in stage 1 hypertension) |[13] | | Various Milk Peptides (Meta-analysis) | Varied | Varied | 5.13 (pooled effect) | 2.42 (pooled effect) |[4] | | C12 Peptide | 100 mg/day | Not specified | 9.2 - 10.7 | 6.0 - 6.9 |[3] | | Hydrolyzed Whey Protein | Not specified | 6 weeks | 8.0 | 5.5 |[7][12] |

Signaling Pathways and Mechanisms

The primary mechanism by which these peptides exert their antihypertensive effect is through the inhibition of ACE within the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of milk peptides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of ACE inhibitory peptides from milk.

Production of Milk Protein Hydrolysates

Objective: To release bioactive peptides from milk proteins through enzymatic hydrolysis.

Materials:

-

Milk protein source (e.g., casein, whey protein isolate, skim milk powder)

-

Proteolytic enzyme(s) (e.g., pepsin, trypsin, alcalase, flavourzyme)

-

pH meter

-

Water bath or incubator

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Centrifuge

Procedure:

-

Prepare a solution of the milk protein source in distilled water (e.g., 5-10% w/v).

-

Adjust the pH of the solution to the optimal pH for the chosen enzyme(s) using HCl or NaOH.

-

Pre-incubate the solution at the optimal temperature for the enzyme(s) in a water bath.

-

Add the enzyme(s) to the solution at a specific enzyme-to-substrate ratio (e.g., 1-4% w/w).

-

Incubate the mixture for a predetermined duration (e.g., 2-24 hours) with continuous stirring.

-

Inactivate the enzyme(s) by heating the mixture (e.g., to 95°C for 15 minutes) or by adjusting the pH to a non-optimal value.

-

Centrifuge the hydrolysate to separate the soluble peptide fraction from any undigested protein.

-

Collect the supernatant containing the milk protein hydrolysate.

-

The hydrolysate can be freeze-dried for storage and subsequent analysis.

In Vitro ACE Inhibition Assay

Objective: To determine the IC50 value of the milk protein hydrolysate or purified peptides. This protocol is based on the method using Hippuryl-His-Leu (HHL) as a substrate.[14][15][16]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate (B1201080) buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (B1210297)

-

Spectrophotometer

-

Test sample (milk hydrolysate or purified peptide)

-

Positive control (e.g., Captopril)

Procedure:

-

Prepare solutions of the test sample and positive control at various concentrations in borate buffer.

-

In a reaction tube, add a specific volume of the sample or control solution.

-

Add a defined volume of HHL solution (e.g., 5 mM in borate buffer).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific volume of ACE solution (e.g., 0.1 U/mL in borate buffer).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 1M HCl.

-

Extract the hippuric acid (HA) produced from the reaction mixture with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the dried HA in distilled water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

A blank is prepared by adding HCl before the ACE solution. A control reaction (100% ACE activity) is performed without any inhibitor.

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Purification of ACE Inhibitory Peptides by HPLC

Objective: To isolate and purify the active peptides from the milk protein hydrolysate.

Materials:

-

Milk protein hydrolysate

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Fraction collector

Procedure:

-

Filter the milk protein hydrolysate through a 0.22 µm filter.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the filtered hydrolysate onto the column.

-

Elute the peptides using a linear gradient of mobile phase B (e.g., 5% to 60% B over 60 minutes).[17][18]

-

Monitor the elution of peptides by measuring the absorbance at 214 nm or 280 nm.

-

Collect the separated peptide fractions using a fraction collector.

-

Determine the ACE inhibitory activity of each fraction using the in vitro assay described in section 4.2.

-

Pool the active fractions and subject them to further rounds of purification using a shallower gradient or a different column if necessary to achieve high purity.

Identification of ACE Inhibitory Peptides by Mass Spectrometry

Objective: To determine the amino acid sequence and molecular weight of the purified active peptides.

Materials:

-

Purified ACE inhibitory peptide fractions

-

Mass spectrometer (e.g., LC-MS/MS, MALDI-TOF/TOF)

-

Protein sequence databases (e.g., UniProt)

Procedure:

-

Introduce the purified peptide sample into the mass spectrometer.

-

For LC-MS/MS: The peptide is first separated by liquid chromatography and then introduced into the mass spectrometer.

-

Ionize the peptide molecules.

-

Measure the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan).

-

Select the peptide ion for fragmentation (e.g., by collision-induced dissociation).

-

Measure the m/z of the resulting fragment ions (MS2 scan).

-

The fragmentation pattern provides information about the amino acid sequence.

-

Search the obtained MS/MS spectra against a protein sequence database (e.g., bovine milk proteins) to identify the peptide sequence.[17][19][20]

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for identifying ACE inhibitory peptides and the logical relationship of their antihypertensive effect.

Caption: Experimental workflow for identifying and characterizing ACE inhibitory peptides.

Caption: Logical pathway of the antihypertensive effect of milk-derived ACE inhibitory peptides.

Conclusion

Milk-derived ACE inhibitory peptides hold significant promise as natural ingredients for the development of functional foods and nutraceuticals aimed at managing hypertension. This guide has provided a comprehensive overview of the key scientific and technical aspects, from the quantitative assessment of their in vitro and in vivo efficacy to detailed experimental protocols for their identification and characterization. The provided visualizations of the underlying signaling pathways and experimental workflows serve as valuable tools for researchers in this field. Further research is warranted to fully elucidate the bioavailability and long-term efficacy of these peptides in human populations, paving the way for their broader application in promoting cardiovascular health.

References

- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. nottingham.ac.uk [nottingham.ac.uk]

- 4. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 5. researchgate.net [researchgate.net]

- 6. Antihypertensive effect of sour milk and peptides isolated from it that are inhibitors to angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihypertensive Peptides from Milk Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico identification of novel ACE and DPP-IV inhibitory peptides derived from buffalo milk proteins and evaluation of their inhibitory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardioprotective Peptides from Milk Processing and Dairy Products: From Bioactivity to Final Products including Commercialization and Legislation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jpp.krakow.pl [jpp.krakow.pl]

- 12. mdpi.com [mdpi.com]

- 13. IPP-rich milk protein hydrolysate lowers blood pressure in subjects with stage 1 hypertension, a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. idpublications.org [idpublications.org]

- 16. mdpi.com [mdpi.com]

- 17. Milk Peptidomics to Identify Functional Peptides and for Quality Control of Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of peptides in milk as a result of proteolysis at different levels of somatic cell counts using LC MALDI MS/MS detection | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 19. Extensive identification and quantitation of milk endogenous peptides by mass spectrometry – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 20. pubs.acs.org [pubs.acs.org]

H-Val-Pro-Pro-OH TFA: A Tripeptide Modulator of the Renin-Angiotensin System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-Val-Pro-Pro-OH TFA, the trifluoroacetate (B77799) salt of the bioactive tripeptide Val-Pro-Pro (VPP). Derived from milk proteins, VPP is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a critical regulator of the Renin-Angiotensin System (RAS). This document details the mechanism of action of this compound, its effects on the RAS, and its potential therapeutic applications in hypertension and related cardiovascular and metabolic disorders. Detailed experimental protocols for in vitro and in vivo evaluation are provided, along with a compilation of quantitative data and visual representations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Introduction

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal complications. The Angiotensin-Converting Enzyme (ACE) plays a central role in the RAS by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension.

H-Val-Pro-Pro-OH, commonly known as Val-Pro-Pro (VPP), is a naturally occurring tripeptide derived from the enzymatic hydrolysis of casein, a primary protein in milk.[1][2][3] Its trifluoroacetate salt, this compound, is a stable and soluble form of the peptide commonly used in research.[3][4] VPP has been identified as a potent inhibitor of ACE, positioning it as a promising nutraceutical or therapeutic agent for the management of cardiovascular health.[1][2][5] This guide will explore the technical details of this compound's interaction with the RAS and provide practical information for its scientific investigation.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The primary mechanism by which this compound exerts its physiological effects is through the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2][5] By binding to the active site of ACE, VPP prevents the conversion of angiotensin I to angiotensin II.

The Renin-Angiotensin Signaling Pathway

The RAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure, reduced sodium levels, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE, predominantly found in the endothelial cells of the lungs and other tissues, then converts angiotensin I into the biologically active octapeptide, angiotensin II.

Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an increase in blood pressure.

-

Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release, further contributing to vasoconstriction and increased heart rate.

-

Cell Growth and Proliferation: Promotion of vascular and cardiac hypertrophy.

This compound, by inhibiting ACE, effectively blunts the production of angiotensin II and its downstream effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Quantitative Data

The efficacy of H-Val-Pro-Pro-OH as an ACE inhibitor and its antihypertensive effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro ACE Inhibition Data

| Parameter | Value | Compound | Reference |

| IC₅₀ | 9 µM | H-Val-Pro-Pro-OH | [1][2][5] |

| IC₅₀ | 1.79 - 15.1 nM | Captopril (B1668294) (synthetic drug) | [6] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: In Vivo Antihypertensive Effects of Val-Pro-Pro (VPP)

| Animal Model / Subjects | Dosage | Duration | Blood Pressure Reduction | Reference |

| Spontaneously Hypertensive Rats (SHR) | Not specified | 5 days | Significant reduction in Mean Arterial Pressure (MAP) | [1][7] |

| Mildly Hypertensive Humans | 25 mg (VPP + IPP) | Single dose | Systolic: -2.1 mmHg, Diastolic: -1.6 mmHg | [5] |

| Stage I Hypertensive Humans | 2.53 mg VPP + 1.52 mg IPP | > 4 weeks | Systolic: -9.1 mmHg, Diastolic: -7.0 mmHg (office); Systolic: -7.1 mmHg, Diastolic: -3.7 mmHg (24h ABPM) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is based on the method described by Cushman and Cheung, which measures the production of hippuric acid from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound

-

Sodium borate (B1201080) buffer (0.2 M, pH 8.3) containing 0.3 M NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a 5 mM solution of HHL in sodium borate buffer.

-

Dissolve ACE in deionized water to a concentration of 100 mU/mL.

-

Prepare a series of dilutions of this compound in deionized water.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 20 µL of the this compound solution (or deionized water for control) with 20 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the 5 mM HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid produced.

-

Vortex the mixture vigorously for 15 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of this compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used animal model for studying hypertension. This protocol outlines a general procedure for assessing the antihypertensive effects of this compound in these animals.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Materials:

-

This compound

-

Vehicle (e.g., saline or distilled water)

-

Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)

-

Oral gavage needles

Procedure:

-

Acclimatization:

-

House the rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

-

-

Baseline Blood Pressure Measurement:

-

Measure the baseline systolic and diastolic blood pressure of all rats for several consecutive days to obtain stable readings.

-

-

Treatment Administration:

-

Divide the SHR into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

-

Administer the treatment orally via gavage once daily for a predetermined period (e.g., 4-8 weeks).

-

-

Blood Pressure Monitoring:

-

Measure blood pressure at regular intervals throughout the study period (e.g., weekly).

-

-

Data Analysis:

-

Compare the changes in blood pressure from baseline between the control and treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).

-

Additional Biological Activities

Beyond its well-documented effects on the RAS, H-Val-Pro-Pro-OH has been shown to possess other beneficial biological activities.

Improvement of Vascular Function

Studies have indicated that VPP can improve endothelial function, a key factor in vascular health.[2] In mildly hypertensive subjects, administration of a casein hydrolysate containing VPP and IPP resulted in a significant increase in reactive hyperemia, an indicator of improved endothelial-dependent vasodilation.[2] This effect was observed to be independent of changes in systemic blood pressure, suggesting a direct effect on the vasculature.

Anti-inflammatory Effects

Chronic inflammation is a contributing factor to the development of cardiovascular disease. VPP has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. In vascular smooth muscle cells, VPP has been shown to inhibit Angiotensin II-induced inflammation.[9] Furthermore, in a study using spontaneously hypertensive rats, administration of VPP and IPP led to a decrease in the expression of the nuclear factor kappa B (NF-κB) subunit, a key regulator of inflammation.[7]

Enhancement of Insulin (B600854) Sensitivity

Insulin resistance is a hallmark of metabolic syndrome and type 2 diabetes. H-Val-Pro-Pro-OH has been shown to enhance insulin sensitivity.[1] In 3T3-F442A pre-adipocytes, VPP was found to enhance insulin sensitivity and prevent insulin resistance.[1] It also promotes the expression of glucose transporter 4 (GLUT4), which is crucial for glucose uptake into cells.[1]

Conclusion

This compound, the trifluoroacetate salt of the milk-derived tripeptide Val-Pro-Pro, is a potent and well-characterized inhibitor of the Angiotensin-Converting Enzyme. Its ability to modulate the Renin-Angiotensin System provides a strong scientific basis for its antihypertensive effects. Furthermore, emerging evidence suggests that its benefits extend to improving vascular function, reducing inflammation, and enhancing insulin sensitivity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising bioactive peptide. The multifaceted activities of this compound highlight its potential as a valuable component in the development of novel strategies for the prevention and management of cardiovascular and metabolic diseases.

References

- 1. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Casein hydrolysate containing the antihypertensive tripeptides Val-Pro-Pro and Ile-Pro-Pro improves vascular endothelial function independent of blood pressure-lowering effects: contribution of the inhibitory action of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amealpeptide.gcvideal.com [amealpeptide.gcvideal.com]

- 4. researchgate.net [researchgate.net]

- 5. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Val-Pro-Pro and Ile-Pro-Pro on Nondipper Patients: A Preliminary Study | Semantic Scholar [semanticscholar.org]

- 9. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Val-Pro-Pro: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Discovery and Isolation of the Bioactive Peptide Val-Pro-Pro.

The tripeptide Val-Pro-Pro (VPP) has garnered significant scientific interest due to its antihypertensive properties, primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE). This guide provides a comprehensive overview of the discovery, isolation, and characterization of VPP, with a focus on the technical methodologies employed in its study.

Discovery and Primary Sources

The discovery of Val-Pro-Pro as a bioactive peptide is rooted in studies of fermented dairy products. Initial research identified that sour milk, fermented with specific starter cultures containing Lactobacillus helveticus and Saccharomyces cerevisiae, exhibited inhibitory activity against ACE.[1] Subsequent research by Nakamura et al. in 1995 led to the purification and characterization of two specific ACE-inhibitory peptides from this sour milk: Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP).[1]

The primary natural sources of VPP are fermented dairy products, where it is produced through the enzymatic hydrolysis of casein by microbial proteases during fermentation.[2][3] The concentration of VPP can vary significantly depending on the specific dairy product, the microbial strains used for fermentation, and the ripening time.[4][5][6]

Quantitative Data on Val-Pro-Pro

The following tables summarize the concentrations of Val-Pro-Pro found in various cheese varieties and its reported ACE inhibitory activity.

| Cheese Variety | Val-Pro-Pro (VPP) Concentration (mg/kg) | Reference |

| Hobelkäse from the Bernese Oberland | 224.1 | [4] |

| Appenzeller 1/4 fat | 182.2 | [6] |

| Tilsiter | 71.8 (mean) | [5] |

| Extra hard and hard cheeses (mean) | 78.2 | [5] |

| Semihard cheeses (mean) | 71.8 | [5] |

| L'Etivaz à rebibes | 19.1 (lowest average) | [6] |

| Parameter | Value | Reference |

| IC50 for Angiotensin-Converting Enzyme (ACE) | 9 µM | [2] |

Experimental Protocols

This section details the methodologies for the production, isolation, purification, and characterization of Val-Pro-Pro.

Production of Val-Pro-Pro via Enzymatic Hydrolysis of Casein

This protocol describes the enzymatic hydrolysis of casein to generate VPP.

-

Substrate Preparation: Prepare an 8% (w/v) aqueous solution of bovine casein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Heat the solution to 40°C in a water bath for 10 minutes to ensure complete dissolution.[7]

-

Enzymatic Digestion:

-

Option 1 (Trypsin): Add trypsin to the casein solution at an enzyme-to-substrate ratio of 1:100 (w/w). Maintain the pH at 8.0 and the temperature at 40°C.[7]

-

Option 2 (Pepsin and Trypsin): For a sequential digestion that can yield a variety of bioactive peptides, first adjust the pH of the casein solution to a more acidic level suitable for pepsin (e.g., pH 2.0-3.0) and incubate with pepsin. Following this, adjust the pH to 8.0 and add trypsin for the second stage of hydrolysis.[8][9]

-

-

Hydrolysis Reaction: Allow the hydrolysis to proceed for a defined period, typically ranging from 4 to 24 hours. The degree of hydrolysis can be monitored using methods such as the OPA (o-phthaldialdehyde) method.[7]

-

Enzyme Inactivation: Terminate the reaction by heating the hydrolysate to 100°C for 10 minutes to inactivate the enzymes.[7]

-

Preparation for Purification: Cool the resulting casein hydrolysate and centrifuge to remove any undigested protein. The supernatant can then be freeze-dried or directly subjected to purification.

Isolation and Purification of Val-Pro-Pro

The purification of VPP from the complex mixture of peptides in the casein hydrolysate is typically achieved through a multi-step chromatography process. The seminal work by Nakamura et al. (1995) utilized a four-step HPLC procedure. The following is a representative protocol based on established peptide purification techniques.

Ion-exchange chromatography separates molecules based on their net charge.

-

Column: A cation-exchange column (e.g., SP Sepharose) is suitable for capturing basic peptides.[10]

-

Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 6.7).[10]

-

Sample Loading: Dissolve the freeze-dried casein hydrolysate in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound peptides.

-

Elution: Elute the bound peptides using a salt gradient (e.g., a linear gradient of 0 to 1.0 M NaCl in the equilibration buffer).[11] Collect fractions and screen for ACE inhibitory activity.

This step separates peptides based on their molecular size.

-

Column: Select a gel filtration column with a fractionation range suitable for small peptides (e.g., Sephadex G-25 or similar).

-

Equilibration: Equilibrate the column with a suitable buffer (e.g., 0.25 M phosphate buffer, pH 7.2).[7]

-

Sample Loading: Pool the active fractions from the ion-exchange chromatography, concentrate if necessary, and load onto the gel filtration column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions and monitor the absorbance at 214 nm or 280 nm.

-

Activity Assay: Assay the collected fractions for ACE inhibitory activity to identify the fractions containing VPP.

RP-HPLC provides high-resolution separation of peptides based on their hydrophobicity. Two consecutive RP-HPLC steps are often employed to achieve high purity.

-

Column: A C18 column is commonly used for peptide separations.[12]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[12]

-

-

Elution Gradient (Step 3 - First RP-HPLC): Pool and concentrate the active fractions from the gel filtration step. Inject the sample and elute with a linear gradient of increasing Solvent B concentration (e.g., 5-60% Solvent B over 60 minutes). Collect fractions and identify the active peak corresponding to VPP.

-

Elution Gradient (Step 4 - Second RP-HPLC): Re-chromatograph the active fraction from the first RP-HPLC step using a shallower gradient of Solvent B to achieve final purification.

Characterization and Quantification of Val-Pro-Pro

LC-MS/MS is the gold standard for the accurate quantification of VPP in complex biological matrices.

-

Sample Preparation: Spike the sample with a stable isotope-labeled internal standard of VPP. Extract the peptides using protein precipitation with methanol (B129727) or a solid-phase extraction (SPE) method.[13]

-

LC Separation: Use a C18 column with a gradient of acetonitrile in water containing an ion-pairing agent like formic acid.

-

MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both VPP and its internal standard.[13]

Signaling Pathways and Mechanism of Action

Val-Pro-Pro exerts its primary biological effect through the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS).

The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The key steps are:

-

Renin Release: The kidneys release the enzyme renin in response to low blood pressure or low sodium levels.

-

Angiotensinogen Cleavage: Renin cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide Angiotensin I.

-

Angiotensin I Conversion: ACE, primarily found in the lungs, converts Angiotensin I into the potent vasoconstrictor Angiotensin II.

-

Angiotensin II Effects: Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the release of aldosterone (B195564) from the adrenal glands, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[14]

ACE Inhibition by Val-Pro-Pro

VPP acts as a competitive inhibitor of ACE. Structural studies have shown that VPP binds to the active site of ACE, preventing it from converting Angiotensin I to Angiotensin II.[2] The interaction involves the terminal amino and carbonyl groups of VPP coordinating with the zinc ion at the catalytic site of ACE, along with hydrogen bonds and hydrophobic interactions within the enzyme's subsites.[2]

By inhibiting ACE, VPP leads to:

-

Reduced Angiotensin II levels: This results in vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure.[14]

-

Increased Bradykinin levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[14]

The downstream effects of ACE inhibition by VPP include reduced arterial pressure, decreased preload and afterload on the heart, and promotion of sodium and water excretion by the kidneys.[14]

Visualizations

Caption: Experimental workflow for the production, purification, and characterization of Val-Pro-Pro.

References

- 1. Quantification of ACE-inhibiting tripeptides Val-Pro-Pro and lle-Pro-Pro in traditional cheese varieties with LC-MS3 and determination of the IC50 values. [ira.agroscope.ch]

- 2. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repressive processing of antihypertensive peptides, Val-Pro-Pro and Ile-Pro-Pro, in Lactobacillus helveticus fermented milk by added peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of casein hydrolysates derived from enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein acidification and hydrolysis by pepsin ensure efficient trypsin-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 11. conductscience.com [conductscience.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Liquid chromatography coupled with tandem mass spectrometry for simultaneous quantification of valproate, valproate-glucuronide and lamotrigine in various biological matrices of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

A Technical Guide to the Anti-inflammatory Properties of Val-Pro-Pro (VPP)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Val-Pro-Pro (VPP) is a bioactive tripeptide derived from the enzymatic hydrolysis of milk casein.[1][2] Initially identified for its angiotensin-converting enzyme (ACE) inhibitory activity and corresponding anti-hypertensive effects, a growing body of evidence has illuminated its significant anti-inflammatory properties.[2][3][4] VPP exerts these effects through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. By inhibiting these pro-inflammatory pathways, VPP effectively reduces the expression and secretion of inflammatory cytokines, suppresses cellular adhesion processes, and mitigates inflammatory responses in various in vitro and in vivo models. This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory actions of VPP, positioning it as a molecule of interest for further research and development in the context of chronic inflammatory diseases.

Core Anti-inflammatory Mechanisms of Action

The anti-inflammatory activity of VPP is not mediated by a single mechanism but rather through its ability to intervene at critical nodes within multiple pro-inflammatory signaling networks.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. VPP has been shown to be a potent inhibitor of this pathway. In adipocytes and vascular smooth muscle cells, VPP can prevent the activation of NF-κB induced by inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Angiotensin II (Ang II).[2][5] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters the NF-κB p65/p50 dimer in the cytoplasm. By stabilizing IκBα, VPP effectively blocks the translocation of the active NF-κB dimer to the nucleus, thereby preventing the transcription of its target genes.[4][6]

Modulation of MAPK Signaling Pathways

The MAPK family of kinases—comprising extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38—is another critical regulator of inflammation. VPP has demonstrated the ability to selectively modulate these pathways.

-

JNK Pathway: In monocytic THP-1 cells stimulated with PMA, VPP was found to significantly suppress the phosphorylation of JNK, which in turn decreased the activation of β1 and β2 integrins and reduced monocyte adhesion to endothelial cells.[3]

-

ERK1/2 Pathway: VPP can diminish the activation of ERK1/2 in vascular smooth muscle cells, contributing to its protective vascular effects.[1][5]

-

PI3K/AKT and MAPK Pathways: In a mouse model of mastitis, VPP exerted protective effects by regulating both the PI3K/AKT and broader MAPK signaling pathways in response to LPS stimulation.[1]

References

- 1. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]

- 2. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein-derived tripeptide, Val-Pro-Pro (VPP), modulates monocyte adhesion to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-Val-Pro-Pro-OH TFA: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-Pro-Pro-OH TFA, the trifluoroacetate (B77799) salt of the tripeptide Valyl-Prolyl-Proline, is a bioactive peptide with significant therapeutic potential.[1][2] Derived from milk proteins, this compound has garnered considerable interest in the scientific community for its multifaceted biological activities, primarily as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, including detailed experimental protocols and an exploration of its role in key signaling pathways.

Chemical Structure and Properties

This compound is the trifluoroacetate salt of the tripeptide composed of the amino acids L-valine, L-proline, and L-proline. The trifluoroacetate counterion is introduced during the purification process, typically by high-performance liquid chromatography (HPLC), and it enhances the solubility and stability of the peptide.[1][5]

Structure:

-

Peptide Sequence: Val-Pro-Pro

-

Chemical Name: (2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid[]

-

Molecular Formula: C₁₇H₂₆F₃N₃O₆[]

-

Molecular Weight: 425.40 g/mol []

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/powder | [][7] |

| Solubility | Soluble in water. Soluble in H₂O at 125 mg/mL (293.84 mM) with the aid of ultrasound. | [4][] |

| Purity | Typically ≥98% (by HPLC) | [7] |

| Storage Conditions | Store at -20°C. | [] |

| IC₅₀ for ACE | 9 µM | [3][4] |

Biological Activities and Signaling Pathways

The primary and most well-characterized biological activity of H-Val-Pro-Pro-OH is its potent inhibition of the Angiotensin-Converting Enzyme (ACE).[3][4] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, H-Val-Pro-Pro-OH promotes vasodilation and contributes to the regulation of blood pressure.[1]

Beyond its effects on the RAS, H-Val-Pro-Pro-OH has demonstrated significant anti-inflammatory and insulin-sensitizing properties.[8][9] Research suggests that these effects are mediated, at least in part, through the modulation of key intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.[8][10]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. H-Val-Pro-Pro-OH has been shown to influence this pathway, which is particularly relevant to its insulin-sensitizing effects.[8] The peptide can enhance insulin (B600854) signaling, contributing to improved glucose uptake in cells.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Analogues of VPP and IPP with Improved Glucose Uptake Activity in L6 Myotubes can be Released from Cereal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Enhance Insulin Sensitivity and Prevent Insulin Resistance in 3T3-F442A Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Metabolism of Oral Val-Pro-Pro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of the orally administered tripeptide, Val-Pro-Pro (VPP). VPP, a bioactive peptide derived from milk proteins, has garnered significant interest for its potential antihypertensive and anti-inflammatory properties. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion (ADME), and delves into the molecular signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited studies.

Bioavailability and Intestinal Transport